Home > Products > Screening Compounds P62696 > 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid - 330662-91-4

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Catalog Number: EVT-3083008
CAS Number: 330662-91-4
Molecular Formula: C30H26BrN3O4
Molecular Weight: 572.459
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-Methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid

  • Compound Description: This compound is synthesized via a hetero-Diels-Alder reaction, a common method for producing pharmacologically active agents with a thiopyrano[2,3-d]thiazole motif. Its structure incorporates a pyrazoline ring, similar to the target compound. The compound was evaluated for its anticancer activity in vitro using the NCI DTP protocol “60 lines screening”. []
  • Relevance: This compound is structurally related to 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid as both compounds contain a 3,4-dihydropyrazole ring substituted with a 4-methoxyphenyl group at the 3-position. The presence of different heterocyclic moieties (thiopyrano[2,3-d]thiazole vs. quinoline) and various substituents on the core structures differentiate the two compounds.

7-((6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

  • Compound Description: This series of compounds combines 1,2,4-triazole and xanthine heterocycles, aiming to enhance existing biological effects or introduce new properties. They were synthesized by condensing 7-((4-amino-5-mercapto-1,2,4-triazol-3-yl)methyl)theophylline with various aromatic carboxylic acids. Molecular docking studies suggest potential antifungal activity, particularly for the derivative with a 2-bromo-5-methoxyphenyl substituent. []
  • Relevance: Although not directly analogous to 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, this series explores the incorporation of diverse aromatic substituents, highlighting the impact of structural variations on biological activity. The focus on heterocyclic systems containing a triazole ring demonstrates the importance of such structures in medicinal chemistry.

3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine Derivatives

  • Compound Description: This series of compounds explores the synthesis and antibacterial activity of s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. These derivatives were synthesized through the condensation of 4-amino-5-mercapto-3-(2-phenylquinolin-4-yl)/3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazoles with various reagents, including chloroacetaldehyde, ω-bromo-ω-(1H-1,2,4-triazol-1-yl)acetophenone, chloranil, 2-bromocyclohexanone, 2,4′-dibromoacetophenone and 2-bromo-6′-methoxy-2′-acetonaphthone. []
  • Relevance: This series shares the presence of a quinoline moiety with 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid. While the target compound features a pyrazole ring, this series focuses on s-triazolo[3,4-b]-1,3,4-thiadiazine. Both studies demonstrate the versatility of quinoline as a building block for biologically active compounds.

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]triazolo [3,4-b][1,3,4]Thiadiazin-6-yl)-2H-Chromen-2-Ones

  • Compound Description: This series comprises coumarin-substituted triazolo-thiadiazine derivatives. Their synthesis involves a multistep process starting from 5-methylisoxazole-3-carboxylic acid and thiocarbohydrazide, ultimately reacting the intermediate with various substituted 3-(2-bromoacetyl) coumarins. The compounds were characterized using physical, analytical, and spectroscopic methods. []
  • Relevance: This series highlights the exploration of triazolo-thiadiazine heterocycles, similar to the s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives mentioned above. This emphasizes the importance of these heterocyclic systems in medicinal chemistry and their potential for diverse biological activities. Although the target compound features a quinoline and pyrazole moiety instead of coumarin and isoxazole, both studies demonstrate the significance of heterocyclic compounds in drug discovery.

6-(4-Chlorophenyl)-3-[(5-methoxy-2-methyl-1H-indol-3-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound belongs to a series of triazolothiadiazines designed as potential anticancer agents targeting non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This specific compound exhibited potent and selective anticancer activity against A549 human lung adenocarcinoma and Caco-2 human colorectal adenocarcinoma cell lines. It induced apoptosis, caused mitochondrial membrane depolarization, and arrested the cell cycle. It also displayed selective COX-2 inhibitory activity, particularly in CRC. []
  • Relevance: Although structurally different from the target compound, 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, this compound highlights the anticancer potential of triazolothiadiazine derivatives. This suggests that exploring related heterocyclic scaffolds could be a fruitful avenue for discovering new anticancer agents. The presence of a methoxyphenyl group in both compounds also highlights its potential importance in conferring biological activity.

Dexmedetomidine

  • Compound Description: Dexmedetomidine is an α2-adrenoceptor agonist used as an anesthetic. It exhibits complex vascular effects, inducing both relaxation and contraction in isolated arteries depending on its concentration and the presence of functional endothelium. The relaxation is mediated by α2A/D-adrenoceptors and possibly α2B-adrenoceptors, while the contraction involves α2B- and α1-adrenoceptors. []
  • Relevance: While dexmedetomidine does not share a direct structural resemblance to 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, it emphasizes the importance of exploring different receptor targets for potential therapeutic applications. The study highlights the intricate interplay between receptor subtypes and their downstream signaling pathways, emphasizing the complexity of pharmacological research.
Overview

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential biological activity, particularly in the context of cancer research and drug development. The presence of multiple functional groups, including a pyrazole and a quinoline moiety, suggests that it may exhibit diverse pharmacological properties.

Source and Classification

The compound can be classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It is derived from quinoline, a bicyclic compound known for its applications in medicinal chemistry. The synthesis of this compound has been reported in various scientific studies, indicating its relevance in ongoing research, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction of appropriate hydrazine derivatives with suitable carbonyl compounds to form the pyrazole core.
  2. Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through cyclization reactions involving aniline derivatives and α,β-unsaturated carbonyl compounds.
  3. Coupling Reactions: The final assembly of the compound may involve coupling reactions between the synthesized pyrazole and quinoline intermediates with 4-methoxyphenyl substituents and 4-oxobutanoic acid.

These reactions often require specific conditions such as the use of solvents, catalysts, or protective groups to ensure successful synthesis and purification of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is characterized by:

  • A quinoline ring providing aromatic stability.
  • A pyrazole ring, which contributes to its reactivity and biological activity.
  • A butanoic acid functional group, which may enhance solubility and interaction with biological targets.

The molecular formula is C22_{22}H22_{22}BrN3_{3}O3_{3}, indicating a complex structure with multiple functional groups that can participate in various chemical interactions.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in several chemical reactions:

  1. Nucleophilic Substitution: The bromine atom in the quinoline moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-base Reactions: The carboxylic acid group can engage in acid-base chemistry, making it suitable for forming salts or esters.
  3. Condensation Reactions: The presence of reactive functional groups allows for potential condensation reactions with amines or alcohols to form more complex derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to facilitate its use as a pharmaceutical agent .

Mechanism of Action

Process and Data

The mechanism of action for 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is likely related to its ability to interact with specific biological targets involved in cancer pathways.

Research suggests that compounds with similar structures can inhibit key proteins involved in cell proliferation and survival, such as RAD51, which plays a significant role in DNA repair mechanisms. By disrupting these interactions, the compound may induce synthetic lethality in cancer cells that are already compromised by other treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid include:

Chemical properties include:

These properties are essential for determining the appropriate conditions for storage and application in laboratory settings .

Applications

Scientific Uses

The primary applications of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid include:

  1. Cancer Research: Investigated as a potential therapeutic agent targeting specific pathways involved in tumor growth and survival.
  2. Drug Development: Used as a lead compound for synthesizing analogs with improved efficacy or selectivity against cancer cell lines.
  3. Biological Studies: Employed in studies aimed at understanding protein-protein interactions within cellular pathways relevant to cancer biology.

Properties

CAS Number

330662-91-4

Product Name

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

IUPAC Name

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C30H26BrN3O4

Molecular Weight

572.459

InChI

InChI=1S/C30H26BrN3O4/c1-18-29(30(20-6-4-3-5-7-20)23-16-21(31)10-13-24(23)32-18)25-17-26(19-8-11-22(38-2)12-9-19)34(33-25)27(35)14-15-28(36)37/h3-13,16,26H,14-15,17H2,1-2H3,(H,36,37)

InChI Key

WLPIYAXJNAZXJG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.